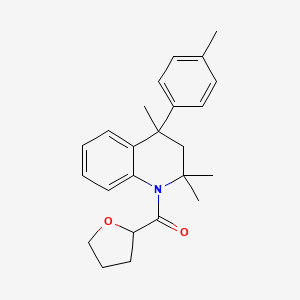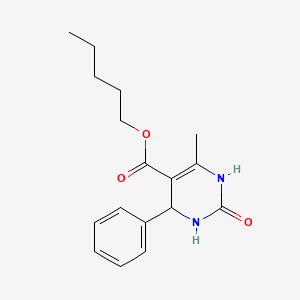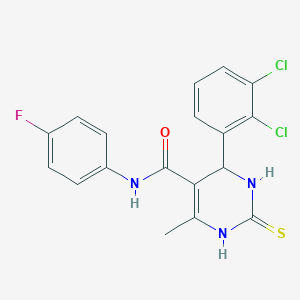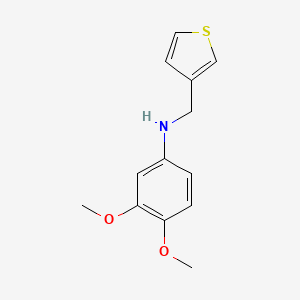
N-(2-methoxyphenyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-phenylbutanamide is a chemical compound that belongs to the class of drugs known as synthetic opioids. This compound is also known as methoxyacetylfentanyl or MAF. The chemical structure of this compound is similar to that of fentanyl, which is a potent opioid analgesic. However, this compound is a much more potent compound than fentanyl.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-phenylbutanamide is similar to that of other opioids. This compound binds to the mu-opioid receptor, which is located in the brain and spinal cord. When this compound binds to this receptor, it activates a signaling pathway that leads to the inhibition of pain signals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioids. This compound has been shown to produce analgesia, sedation, and respiratory depression. It also has the potential to produce euphoria and addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyphenyl)-2-phenylbutanamide in lab experiments is that it is a potent opioid agonist. This means that it can be used to study the mechanism of action of opioids at low concentrations. However, one limitation of using this compound is that it is a synthetic compound that is not found in nature. This means that it may not accurately reflect the effects of naturally occurring opioids.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-2-phenylbutanamide. One area of research could focus on the development of new opioids that are more selective for the mu-opioid receptor. Another area of research could focus on the development of new analgesics that do not produce respiratory depression. Additionally, research could be conducted to better understand the mechanisms of addiction and tolerance to opioids.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-2-phenylbutanamide involves the reaction of aniline with 2-methoxybenzoyl chloride to form N-(2-methoxyphenyl)acetanilide. This intermediate compound is then reacted with phenylmagnesium bromide to form this compound.
Scientific Research Applications
N-(2-methoxyphenyl)-2-phenylbutanamide has been used in scientific research to study the mechanism of action of opioids. This compound has been shown to bind to the mu-opioid receptor, which is the same receptor that is targeted by other opioids such as morphine and fentanyl. By studying the binding of this compound to the mu-opioid receptor, researchers can gain a better understanding of how opioids work.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-14(13-9-5-4-6-10-13)17(19)18-15-11-7-8-12-16(15)20-2/h4-12,14H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWPXOPBOXXUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide](/img/structure/B5160878.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5160887.png)

![3-(1,3-benzodioxol-5-yl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160899.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5160900.png)
![1-methyl-1-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)ethyl benzoate](/img/structure/B5160909.png)

![7-(2-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5160915.png)




![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylbutanamide](/img/structure/B5160963.png)